molecular formula C16H27NO4S B603043 (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine CAS No. 1246822-76-3

(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine

Cat. No.: B603043
CAS No.: 1246822-76-3
M. Wt: 329.5g/mol
InChI Key: AOUTUAQSYFYFDB-UHFFFAOYSA-N
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Description

(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine is a complex organic compound with a unique structure that includes a sulfonamide group, a hydroxypropyl group, and various alkyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the core benzenesulfonamide structure. This can be achieved through sulfonation of an appropriate aromatic precursor, followed by the introduction of the hydroxypropyl group via nucleophilic substitution. The isopropyl and propoxy groups are then introduced through alkylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield propionic acid derivatives, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxypropyl)-3α,12α-dihydroxy-5β-cholan-24-amide: This compound shares the hydroxypropyl group but has a different core structure.

    N-(p-fluorobenzyl) glycine: Similar in having a substituted aromatic ring but differs in the specific substituents and functional groups.

Uniqueness

(3-Hydroxypropyl){[4-methyl-5-(methylethyl)-2-propoxyphenyl]sulfonyl}amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

1246822-76-3

Molecular Formula

C16H27NO4S

Molecular Weight

329.5g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-methyl-5-propan-2-yl-2-propoxybenzenesulfonamide

InChI

InChI=1S/C16H27NO4S/c1-5-9-21-15-10-13(4)14(12(2)3)11-16(15)22(19,20)17-7-6-8-18/h10-12,17-18H,5-9H2,1-4H3

InChI Key

AOUTUAQSYFYFDB-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NCCCO

Origin of Product

United States

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